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Compound of Interest

Compound Name: 2,3,4-Trichlorobenzaldehyde

CAS No.: 19361-59-2

Cat. No.: B1314147 Get Quote

2,3,4-Trichlorobenzaldehyde is a synthetically significant aromatic aldehyde whose utility is

derived from its unique electronic and steric properties. As a member of the polychlorinated

benzaldehyde family, it serves as a versatile building block in medicinal chemistry and

materials science. The strategic placement of three electron-withdrawing chlorine atoms on the

benzene ring profoundly influences the reactivity of both the aromatic system and the aldehyde

functional group. This guide provides a comprehensive overview of its chemical properties,

synthesis, reactivity, and safety considerations, offering field-proven insights for its application

in advanced research and development.

Physicochemical and Structural Properties
A precise understanding of a compound's physical and structural characteristics is foundational

to its application. 2,3,4-Trichlorobenzaldehyde is a solid at room temperature, a characteristic

shared with its isomers.[1] Its key identifiers and computed properties are summarized below

for rapid reference.
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Property Value Source

IUPAC Name 2,3,4-Trichlorobenzaldehyde PubChem[2]

CAS Number 19361-59-2 PubChem[2]

Molecular Formula C₇H₃Cl₃O PubChem[2]

Molecular Weight 209.46 g/mol ChemicalBook[3]

InChIKey
WMOOOIUXYRHDEZ-

UHFFFAOYSA-N
PubChem[2]

Canonical SMILES
C1=CC(=C(C(=C1C=O)Cl)Cl)

Cl
PubChem[2]

Melting Point Data not consistently available
Chemical Synthesis

Database[4]

Boiling Point Data not available
Chemical Synthesis

Database[4]

Molecular Structure Diagram
The substitution pattern is critical to the molecule's reactivity and steric profile.

Caption: Structure of 2,3,4-Trichlorobenzaldehyde.

Synthesis Methodology
The synthesis of substituted benzaldehydes can be approached through various strategies,

including electrophilic formylation or the oxidation of corresponding benzyl alcohols or halides.

[5] For 2,3,4-trichlorobenzaldehyde, a well-documented and reliable method involves the

selective oxidation of 2,3,4-trichlorobenzyl alcohol.[3]

The causality for this choice is clear: direct formylation of 1,2,3-trichlorobenzene is challenging

due to the severe deactivation of the aromatic ring by the three chloro- substituents. The

oxidation of a pre-functionalized benzyl group provides a more direct and higher-yielding

pathway.
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2,3,4-Trichlorobenzyl Alcohol
Manganese Dioxide (MnO₂)
in Dichloromethane (CH₂Cl₂)

 Oxidation 2,3,4-Trichlorobenzaldehyde Selective Conversion 
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Caption: Synthesis workflow for 2,3,4-Trichlorobenzaldehyde.

Experimental Protocol: Oxidation of 2,3,4-
Trichlorobenzyl Alcohol
This protocol is based on a standard procedure for the oxidation of benzyl alcohols to

aldehydes using manganese dioxide (MnO₂), a mild and selective oxidizing agent that

minimizes over-oxidation to the carboxylic acid.[3]

System Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux

condenser, dissolve 2,3,4-trichlorobenzyl alcohol (1 equivalent) in a suitable solvent such as

dichloromethane (CH₂Cl₂) or chloroform (CHCl₃).

Reagent Addition: Add activated manganese dioxide (MnO₂) in excess (typically 5-10

equivalents by weight). The use of excess reagent is crucial as its activity can vary, and this

ensures the reaction proceeds to completion.

Reaction Execution: Heat the mixture to reflux and stir vigorously. The reaction progress

should be monitored by Thin Layer Chromatography (TLC) or Gas Chromatography (GC).

Work-up and Isolation: Upon completion, cool the reaction mixture to room temperature.

Filter the suspension through a pad of Celite® to remove the solid manganese oxides. The

filter cake should be washed thoroughly with additional solvent to recover all the product.

Purification: Combine the filtrate and washes, and remove the solvent under reduced

pressure using a rotary evaporator. The resulting crude product can be purified by

recrystallization from a suitable solvent system (e.g., ethanol/water or hexanes) or by column

chromatography on silica gel to yield pure 2,3,4-trichlorobenzaldehyde.

This protocol is self-validating through the use of chromatographic monitoring (TLC/GC), which

provides clear evidence of the conversion of the starting material to the product and indicates
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the point of reaction completion.

Spectroscopic Profile and Characterization
Unambiguous characterization is essential for confirming the identity and purity of the

synthesized compound. Spectroscopic methods provide a molecular fingerprint.
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Technique Expected Observations

¹H NMR

Aldehyde Proton (CHO): A singlet resonance far

downfield, typically in the range of δ 9.8-10.2

ppm. The deshielding is due to the strong

anisotropic effect of the carbonyl group.

Aromatic Protons (Ar-H): Two doublets in the

aromatic region (δ 7.2-8.0 ppm), corresponding

to the two adjacent protons on the ring. The

coupling constant (J) would be characteristic of

ortho-coupling.

¹³C NMR

Carbonyl Carbon (C=O): A highly deshielded

signal around δ 185-195 ppm.[2] Aromatic

Carbons: Six distinct signals are expected: one

for the carbon bearing the aldehyde group, three

for the carbons bonded to chlorine, and two for

the carbons bonded to hydrogen. The C-Cl

carbons will be shifted downfield relative to

unsubstituted benzene.

Infrared (IR)

C=O Stretch: A strong, sharp absorption band

characteristic of an aromatic aldehyde carbonyl

group, typically appearing around 1700-1715

cm⁻¹. C-H Stretch (Aldehyde): Two weak bands

often observed near 2850 cm⁻¹ and 2750 cm⁻¹

(Fermi resonance). C-Cl Stretch: Strong

absorptions in the fingerprint region, typically

below 800 cm⁻¹.

Mass Spec (MS)

Molecular Ion (M⁺): A prominent cluster of peaks

corresponding to the molecular ion. The

characteristic isotopic pattern for three chlorine

atoms (³⁵Cl and ³⁷Cl) will result in M⁺, M+2,

M+4, and M+6 peaks with predictable relative

intensities, providing definitive evidence of the

presence of three chlorine atoms.
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Reactivity and Chemical Behavior
The chemical behavior of 2,3,4-trichlorobenzaldehyde is dictated by the interplay between

the aldehyde functional group and the heavily chlorinated aromatic ring.

Reactions of the Aldehyde Group
The aldehyde is the primary site of reactivity, susceptible to nucleophilic attack. The electron-

withdrawing nature of the chlorinated ring enhances the electrophilicity of the carbonyl carbon,

making it more reactive towards nucleophiles than benzaldehyde itself.

Oxidation: Can be readily oxidized to 2,3,4-trichlorobenzoic acid using common oxidizing

agents like potassium permanganate (KMnO₄) or chromic acid.

Reduction: The aldehyde can be selectively reduced to 2,3,4-trichlorobenzyl alcohol using

mild reducing agents such as sodium borohydride (NaBH₄).

Nucleophilic Addition: It undergoes addition reactions with Grignard reagents or

organolithium compounds to form secondary alcohols.

Condensation Reactions: Reacts with primary amines to form Schiff bases (imines) and with

stabilized ylides in the Wittig reaction to form alkenes.

Reactions of the Aromatic Ring
The three chlorine atoms are powerful deactivating groups, making the aromatic ring electron-

deficient and highly resistant to electrophilic aromatic substitution (e.g., further halogenation,

nitration, or Friedel-Crafts reactions). Conversely, this electron deficiency makes the ring

susceptible to nucleophilic aromatic substitution (SₙAr), although harsh conditions (high

temperature and pressure) are typically required.
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Caption: Key reactivity pathways for 2,3,4-Trichlorobenzaldehyde.

Applications in Research and Drug Development
While specific, large-scale applications of 2,3,4-trichlorobenzaldehyde are not broadly

documented, its structural motifs are highly relevant in medicinal chemistry. Polychlorinated

aromatic compounds are prevalent in pharmaceuticals and agrochemicals due to their

metabolic stability and ability to occupy hydrophobic pockets in biological targets.

Scaffold for Synthesis: It serves as a key intermediate. For example, the related 2,3,5-

trichlorobenzaldehyde is a precursor in the synthesis of α-keto amides, which are key

intermediates for sodium channel blockers.

Precursor for Heterocycles: The aldehyde functionality is a gateway to constructing various

heterocyclic ring systems, which are foundational structures in many drug molecules.

Analogue Development: In drug discovery programs, compounds like 2,3,4-
trichlorobenzaldehyde are valuable for structure-activity relationship (SAR) studies. For

instance, the 2,3,4-trihydroxybenzyl moiety, a related structure, was identified as a key

pharmacophore for inhibitors of the coxsackievirus B3 3C protease.[6] Researchers can

systematically probe the effects of chlorine substitution patterns on biological activity.

Safety and Handling
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According to the Globally Harmonized System (GHS) of Classification and Labelling of

Chemicals, 2,3,4-Trichlorobenzaldehyde presents several hazards.[2]

GHS Pictogram:

Signal Word:Warning

Hazard Statements:[2]

H302: Harmful if swallowed.

H315: Causes skin irritation.

H319: Causes serious eye irritation.

H335: May cause respiratory irritation.

Recommended Handling Procedures
Given its hazard profile, strict adherence to safety protocols is mandatory.

Personal Protective Equipment (PPE): Wear chemical-resistant gloves (e.g., nitrile), safety

goggles, and a lab coat. A face shield may be necessary if there is a risk of splashing.

Engineering Controls: All manipulations should be performed in a certified chemical fume

hood to avoid inhalation of dust or vapors.

Handling: Avoid creating dust. Do not eat, drink, or smoke in the laboratory. Wash hands

thoroughly after handling.

Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area away from

incompatible materials such as strong oxidizing agents and strong bases.

Conclusion
2,3,4-Trichlorobenzaldehyde is a valuable chemical intermediate whose properties are

defined by the strong electronic influence of its three chlorine substituents. Its enhanced

reactivity at the aldehyde carbon, coupled with the deactivated aromatic ring, makes it a
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strategic component for synthesizing complex molecules, particularly in the fields of

pharmaceutical and materials science. A thorough understanding of its synthesis,

spectroscopic fingerprints, reactivity, and safety protocols, as detailed in this guide, is

paramount for its effective and safe utilization in the laboratory.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com

Foundational & Exploratory

Check Availability & Pricing

© 2026 BenchChem. All rights reserved. 10 / 10 Tech Support

https://pubchem.ncbi.nlm.nih.gov/compound/12595048
https://pubchem.ncbi.nlm.nih.gov/compound/12595048
https://www.chemicalbook.com/synthesis/2-3-4-trichlorobenzaldehyde.htm
https://www.chemsynthesis.com/base/chemical-structure-2505.html
https://m.youtube.com/watch?v=iuuvhOcpNMI
https://www.researchgate.net/publication/49726066_234-Trihydroxy-benzaldehyde
https://www.benchchem.com/product/b1314147#2-3-4-trichlorobenzaldehyde-chemical-properties
https://www.benchchem.com/product/b1314147#2-3-4-trichlorobenzaldehyde-chemical-properties
https://www.benchchem.com/product/b1314147#2-3-4-trichlorobenzaldehyde-chemical-properties
https://www.benchchem.com/product/b1314147#2-3-4-trichlorobenzaldehyde-chemical-properties
https://www.benchchem.com/contactus?utm_src=support
https://www.benchchem.com/product/b1314147?utm_src=pdf-bulk
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1314147?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

